molecular formula C16H14N2O5S B5876604 N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide

N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide

Cat. No. B5876604
M. Wt: 346.4 g/mol
InChI Key: HEUWRCHEHFUURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide, commonly known as BNITMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BNITMA is a thioether derivative of safrole, which is a natural organic compound found in various plants.

Mechanism of Action

The mechanism of action of BNITMA is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of cellular signaling pathways. BNITMA has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. BNITMA has also been found to inhibit the activity of tyrosinase, which is an enzyme that is involved in the production of melanin. This inhibition can lead to a decrease in the production of melanin, which can be useful in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
BNITMA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. BNITMA has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, BNITMA has been found to have analgesic properties, which can reduce pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of BNITMA is its wide range of biological activities. This makes it a promising compound for drug discovery and development. However, one of the limitations of BNITMA is its low yield, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research on BNITMA. One potential direction is to investigate its potential applications in the treatment of cancer. BNITMA has been shown to exhibit antitumor properties, and further research could explore its potential as a cancer treatment. Another potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders. BNITMA has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research could explore the potential use of BNITMA as a cosmetic ingredient due to its ability to inhibit the activity of tyrosinase and reduce hyperpigmentation.
In conclusion, BNITMA is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its wide range of biological activities and potential applications make it an interesting compound for further research.

Synthesis Methods

The synthesis of BNITMA involves the reaction of 1,3-benzodioxole with 4-nitrobenzyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride, and finally, the reaction of the resulting compound with thioacetic acid. The yield of BNITMA is reported to be around 50%.

Scientific Research Applications

BNITMA has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. BNITMA has also been found to inhibit the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and urease.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c19-16(17-12-3-6-14-15(7-12)23-10-22-14)9-24-8-11-1-4-13(5-2-11)18(20)21/h1-7H,8-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUWRCHEHFUURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[(4-nitrobenzyl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.